3-Bromo-6,7-dimethylquinolin-4-amine
Description
3-Bromo-6,7-dimethylquinolin-4-amine is a quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 6 and 7, and an amine group at position 4. The quinoline scaffold is widely studied for its pharmacological and material science applications due to its aromatic heterocyclic structure.
Properties
CAS No. |
1210872-04-0 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.127 |
IUPAC Name |
3-bromo-6,7-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
MXDXFKRASWPCSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=C(C=N2)Br)N)C |
Synonyms |
4-Amino-3-bromo-6,7-dimethylquinoline |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Bromo-6,7-dimethylquinolin-4-amine typically involves various chemical reactions that allow for the introduction of the bromine atom at the third position of the quinoline ring. Common synthetic routes include:
- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution methods.
- Amine Functionalization : The amine group at the fourth position is crucial for biological activity and can be modified to enhance pharmacological properties.
The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block for further modifications aimed at improving its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities. Some notable applications include:
- Anticancer Activity : Compounds derived from quinoline structures have been reported to exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis or blocking cell proliferation pathways .
- Antimicrobial Properties : Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the bromine atom may enhance these properties by increasing lipophilicity and cellular uptake .
- Antimalarial Activity : Similar compounds have been studied for their potential in treating malaria, with several derivatives showing promising results against Plasmodium falciparum .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Anticancer Studies : A study evaluated a series of quinoline derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with some compounds achieving IC50 values in the nanomolar range .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics .
Data Table
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 3-bromo-6,7-dimethylquinolin-4-amine and related compounds:
Key Observations:
- Substituent Effects on Reactivity: The bromine atom in this compound (position 3) contrasts with bromine at positions 6 or 7 in analogs (e.g., 6-bromo-N-methylquinolin-4-amine ). Positional differences influence steric accessibility for further reactions (e.g., Suzuki coupling).
- Solubility and Polarity: Methoxy substituents (e.g., 6,7-dimethoxyquinolin-4-amine ) generally improve water solubility compared to methyl groups due to increased polarity. N-methylation (e.g., 6-bromo-N-methylquinolin-4-amine ) reduces hydrogen-bonding capacity, which may affect crystallization or biological target interactions.
Preparation Methods
Reagents and Reaction Conditions
Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed under controlled conditions. The choice of solvent, temperature, and catalyst significantly impacts yield and selectivity:
The amino group at position 4 acts as an ortho/para-directing group, favoring bromination at the 3-position due to steric and electronic effects from the adjacent methyl groups at positions 6 and 7.
Mechanistic Considerations
The bromination proceeds via an electrophilic substitution mechanism. The amino group activates the quinoline ring, facilitating the attack of the bromine electrophile (Br⁺) at the electron-rich 3-position. Density functional theory (DFT) studies suggest that the methyl groups at positions 6 and 7 induce steric hindrance, further directing the electrophile to the 3-position.
Nickel-Catalyzed Cross-Coupling Approaches
Recent advancements in transition metal-catalyzed reactions have enabled alternative routes for introducing bromine and methyl groups. A patent by WO2024015825A1 describes a Negishi coupling strategy for synthesizing structurally related brominated pyridines, which offers insights into adaptable methodologies for quinoline systems.
Reaction Scheme and Key Steps
While the patent focuses on pyridine derivatives, its principles can be extrapolated to quinoline synthesis:
-
Directing Group Installation : The amine group at position 4 is protected with a directing group (e.g., N,N-dimethylformimidamide) to enhance regiocontrol during subsequent reactions.
-
Negishi Coupling : A methyl zinc reagent replaces the bromine atom at position 3 in the presence of a nickel catalyst (e.g., NiCl₂(dppf)), forming a carbon-methyl bond.
-
Deprotection : Acidic hydrolysis regenerates the free amine group, yielding the final product.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Directing group installation | N,N-Dimethylformamide dimethylacetal, 80°C | 92% | >95% |
| Negishi coupling | Me₂Zn, NiCl₂(dppf), THF, 60°C | 78% | >90% |
| Deprotection | HCl (6M), reflux | 85% | >98% |
This method minimizes side reactions and improves scalability, though its applicability to quinoline systems requires further validation.
Comparative Analysis of Methods
| Parameter | Direct Bromination | Cross-Coupling |
|---|---|---|
| Regioselectivity | High (3-position) | Moderate |
| Yield | 70–85% | 65–78% |
| Scalability | Suitable for bulk | Requires optimization |
| Cost | Low | High (catalyst) |
| Byproducts | Di-brominated species | Dehalogenation |
The direct bromination method remains the preferred route for its simplicity and cost-effectiveness, while cross-coupling approaches offer potential for functional group diversification.
Industrial-Scale Production Considerations
For large-scale synthesis, the direct bromination method is optimized as follows:
-
Solvent Recovery : Chloroform or dichloromethane is recycled via distillation to reduce costs.
-
Waste Management : Excess bromine is neutralized with sodium thiosulfate to minimize environmental impact.
-
Process Monitoring : In-line Fourier-transform infrared (FTIR) spectroscopy ensures real-time tracking of reaction progress.
Q & A
Basic: What are the common synthetic routes for 3-Bromo-6,7-dimethylquinolin-4-amine, and how is structural purity validated?
Answer:
Synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, halogenation (e.g., bromination at the 3-position) and alkylation (e.g., methyl group introduction at 6,7-positions) are key steps. A related method for 6,7-dimethoxyquinoline derivatives uses nucleophilic substitution with amines under reflux in anhydrous ethanol . Characterization employs:
- NMR (1H, 13C) to confirm substituent positions and amine proton signals.
- Mass spectrometry for molecular weight validation.
- HPLC to assess purity (>95% threshold for research-grade material) .
Advanced: How can the bioactivity of this compound be optimized for kinase inhibition?
Answer:
Structure-activity relationship (SAR) studies are critical. Modifications include:
- Halogen positioning : Bromine at the 3-position enhances steric hindrance, potentially improving target specificity .
- Amino group functionalization : Introducing fluorinated or trifluoromethyl groups (e.g., as in 6-bromo-N-(4-((3-fluorobenzyl)oxy)phenyl)quinolin-4-amine) increases lipophilicity and metabolic stability .
- Co-crystallization studies : Use X-ray diffraction to map interactions with kinase ATP-binding pockets, guiding rational design .
Advanced: How to reconcile conflicting data on the antimalarial vs. anticancer activity of halogenated quinoline-4-amines?
Answer:
Contradictions arise from divergent biological assays. Strategies include:
- Target-specific profiling : Compare IC50 values against Plasmodium falciparum vs. cancer cell lines (e.g., HeLa, MCF-7) under standardized conditions .
- Mechanistic studies : Use fluorescence polarization assays to test DNA intercalation (common in antimalarials) versus kinase inhibition (anticancer activity) .
- Computational docking : Model interactions with PfDHODH enzyme vs. human EGFR kinase to identify selectivity drivers .
Basic: What experimental design mitigates solubility challenges during in vitro testing of this compound?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH adjustment : Protonate the amine group (pKa ~8.5) in mildly acidic buffers (pH 6.5–7.0) .
- Structural analogs : Synthesize prodrugs (e.g., phosphate esters) for improved bioavailability .
Advanced: How to troubleshoot low yields in the final amination step of this compound synthesis?
Answer:
Common issues and solutions:
- Reagent stoichiometry : Use excess amine (20 equiv.) and anhydrous conditions to drive the reaction .
- Temperature control : Optimize reflux duration (e.g., 24–48 hours at 170°C) while preventing decomposition .
- Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane) to isolate the product from byproducts like diethylated amines .
Advanced: What methodologies elucidate the mechanism of action of this compound in cancer cell apoptosis?
Answer:
- Flow cytometry : Measure Annexin V/PI staining to quantify apoptosis induction.
- Western blotting : Track caspase-3/7 activation and PARP cleavage.
- Surface plasmon resonance (SPR) : Quantify binding affinity to apoptotic regulators (e.g., Bcl-2 family proteins) .
Basic: How to assess the stability of this compound under storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical monitoring : Use HPLC to track decomposition products (e.g., dehalogenation or demethylation) .
- Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced: What advanced spectroscopic techniques distinguish regioisomers in brominated quinoline-4-amines?
Answer:
- 2D NMR (NOESY/ROESY) : Resolve spatial proximity of bromine and methyl groups.
- X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., as in 8-bromo-2,4-dichloroquinolin-3-amine studies) .
- Isotopic labeling : Use 15N-labeled amines to track electronic effects on NMR shifts .
Advanced: What strategies prioritize biological screening for this compound analogs?
Answer:
- High-throughput screening (HTS) : Test against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .
- ADME-Tox profiling : Assess CYP450 inhibition and hepatocyte clearance early.
- Fragment-based design : Optimize lead compounds using protein-observed 19F NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
